6-Benzyl-pyridine-3-carbaldehyde
Description
6-Benzyl-pyridine-3-carbaldehyde is a pyridine derivative featuring a benzyl substituent at the 6-position and a formyl (carbaldehyde) group at the 3-position of the aromatic ring. The compound’s IUPAC name is 6-(phenylmethyl)pyridine-3-carbaldehyde, with a molecular formula of C₁₃H₁₁NO and a molecular weight of 197.24 g/mol. Its structure combines the electron-withdrawing nature of the aldehyde group with the steric bulk and aromatic resonance of the benzyl substituent, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry.
The aldehyde moiety is reactive, enabling applications in Schiff base formation, condensation reactions, and metal-organic framework synthesis.
Properties
Molecular Formula |
C13H11NO |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
6-benzylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H11NO/c15-10-12-6-7-13(14-9-12)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2 |
InChI Key |
CRNLKKLGXCSJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
Key pyridine-3-carbaldehyde derivatives differ in substituents at the 6-position, altering physicochemical and reactivity profiles:
*Estimated using fragment-based methods (benzyl Log P contribution: ~2.1; pyridine-3-carbaldehyde Log P: ~1.4).
†Bromo’s electron-withdrawing effect lowers Log Kow compared to benzyl.
Research Findings and Challenges
- This compound: Limited crystallographic data exists; structural analysis may require advanced software (e.g., SHELX ) due to steric hindrance from the benzyl group.
- 6-Bromo-pyridine-3-carbaldehyde : Widely used in pharmaceutical intermediates (e.g., kinase inhibitors), with documented stability under acidic conditions .
- 3-Acetylpyridine : Demonstrates neurotoxic effects in studies, limiting therapeutic use but valuable in agrochemical research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
